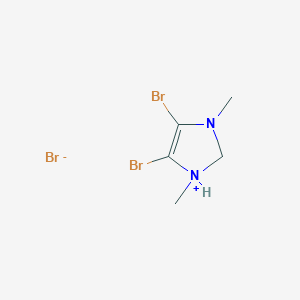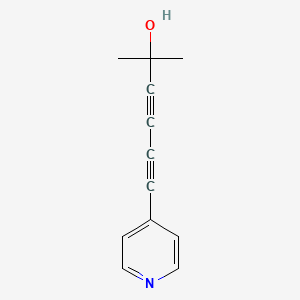![molecular formula C20H28N2O6 B14243913 4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine CAS No. 515170-54-4](/img/structure/B14243913.png)
4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine is a chemical compound known for its unique structure, which includes a tetraoxatetradecane chain linked to two pyridine rings via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine typically involves the reaction of 4-hydroxy-pyridine with 3,6,9,12-tetraoxatetradecane-1,14-diol under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of 3,6,9,12-tetraoxatetradecane-1,14-diol: This intermediate can be synthesized by the reaction of ethylene glycol with ethylene oxide.
Etherification Reaction: The 3,6,9,12-tetraoxatetradecane-1,14-diol is then reacted with 4-hydroxy-pyridine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The ether linkages can be cleaved under acidic or basic conditions, leading to substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Cleaved products with substituted groups.
Wissenschaftliche Forschungsanwendungen
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of coordination complexes with transition metals.
Polymer Science: Used as a building block in the synthesis of polymers with specific properties.
Bioconjugation: Employed in the conjugation of biomolecules for drug delivery and diagnostic applications.
Catalysis: Serves as a catalyst or co-catalyst in various organic reactions.
Wirkmechanismus
The mechanism of action of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The tetraoxatetradecane chain provides flexibility and spatial arrangement, enhancing the compound’s ability to form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Similar in structure but contains amine groups instead of pyridine rings.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: Contains thiosulfonate groups instead of pyridine rings.
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dibenzaldehyde: Contains benzaldehyde groups instead of pyridine rings.
Uniqueness
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine is unique due to its combination of a flexible tetraoxatetradecane chain and pyridine rings, which allows it to form stable coordination complexes with various metal ions. This makes it particularly useful in catalysis and coordination chemistry applications.
Eigenschaften
CAS-Nummer |
515170-54-4 |
|---|---|
Molekularformel |
C20H28N2O6 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-(2-pyridin-4-yloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]pyridine |
InChI |
InChI=1S/C20H28N2O6/c1-5-21-6-2-19(1)27-17-15-25-13-11-23-9-10-24-12-14-26-16-18-28-20-3-7-22-8-4-20/h1-8H,9-18H2 |
InChI-Schlüssel |
FGHJPTABBCPYMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1OCCOCCOCCOCCOCCOC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
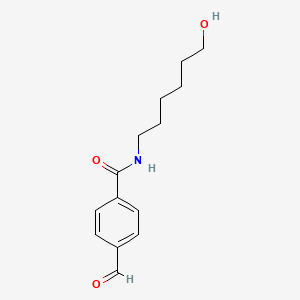
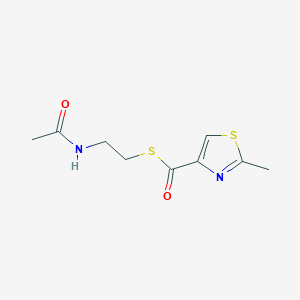
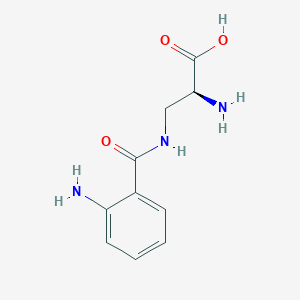
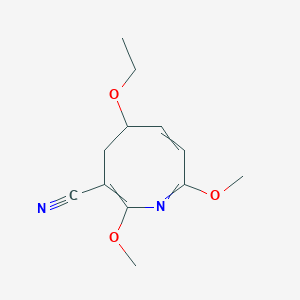

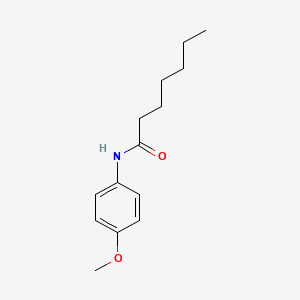
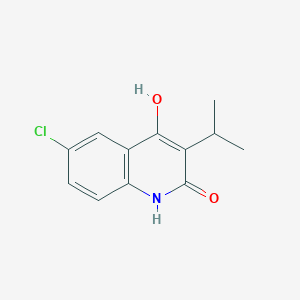
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)

![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
